(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Description
Historical Context of Boronic Acid Development
The historical development of boronic acid chemistry traces back to the pioneering work of Edward Frankland in 1860, who achieved the first preparation and isolation of a boronic acid through the synthesis of ethylboronic acid. Frankland's groundbreaking methodology involved treating diethylzinc with triethyl borate to produce triethylborane, which subsequently underwent slow oxidation in ambient air to yield ethylboronic acid. This initial discovery represented a foundational moment in organoboron chemistry, establishing the synthetic pathway for accessing these unique carbon-boron bonded compounds. The early work demonstrated that boronic acids could be obtained through controlled oxidation processes, setting the stage for the systematic development of this compound class over the subsequent centuries.
Following Frankland's initial discoveries, the field experienced gradual expansion through the contributions of Michaelis and Becker in 1880, who further developed synthetic approaches to organoboron compounds. The classical synthesis of boronic acids from Grignard reagents and trialkyl borates was established in 1909, providing a more robust and general method for accessing these compounds. This methodology represented a significant advancement, as it enabled the preparation of a broader range of boronic acid derivatives with greater reliability and higher yields. The development of these early synthetic methods laid the groundwork for the systematic exploration of boronic acid chemistry that would unfold throughout the twentieth century.
The transformation of boronic acids from laboratory curiosities to essential synthetic intermediates gained tremendous momentum with the seminal work of Suzuki and Miyaura in the late twentieth century. The discovery of the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron by Miyaura and coworkers in 1995 revolutionized the synthesis of arylborons used for cross-coupling reactions. This breakthrough provided unprecedented access to pinacol boronates without the use of harsh organometallic reagents, enabling the preparation of numerous aryl- and heteroaryl boron derivatives containing sensitive functional groups. The development of these palladium-catalyzed methodologies marked a paradigm shift in the field, transforming boronic acids from specialized reagents into mainstream synthetic tools.
The historical progression of boronic acid chemistry reflects a broader evolution in synthetic methodology, with increasing emphasis on mild reaction conditions, functional group tolerance, and environmental considerations. The recognition that boronic acids possess low toxicity and ultimately degrade into environmentally benign boric acid has contributed to their classification as "green" compounds. This environmental profile, combined with their exceptional synthetic utility, has driven continued innovation in boronic acid methodology and applications. The development of sophisticated boronic acid derivatives such as (4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid represents the culmination of this historical trajectory, demonstrating the field's capacity to create increasingly complex and functional molecules.
Significance in Organic Chemistry
The significance of boronic acids in organic chemistry stems from their unique chemical properties as mild organic Lewis acids combined with their exceptional versatility in synthetic transformations. Boronic acids possess the distinctive capability to form reversible covalent complexes with molecules containing vicinal Lewis base donors, including sugars, amino acids, and hydroxamic acids. This reversible binding behavior has found applications in molecular recognition systems, where boronic acids serve as selective binding agents for saccharides in fluorescent detection systems and facilitate selective transport of saccharides across biological membranes. The Lewis acidic character of the boron center, characterized by its electron-deficient nature and vacant p-orbital, enables these compounds to engage in diverse chemical interactions that are not readily accessible through other functional group classes.
The Suzuki-Miyaura coupling reaction stands as perhaps the most significant application of boronic acids in contemporary organic synthesis, representing one of the most widely utilized methods for carbon-carbon bond formation. This palladium-catalyzed cross-coupling reaction between boronic acids and aryl halides has revolutionized the construction of biaryl linkages, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials. The reaction's broad substrate scope, mild reaction conditions, and tolerance for diverse functional groups have made it an indispensable tool in medicinal chemistry and materials science. The key concept underlying this transformation is the transmetallation of the organic residue from boron to a transition metal catalyst, which facilitates the subsequent carbon-carbon bond forming step.
Boronic acids have demonstrated remarkable utility as enzyme inhibitors, particularly in the inhibition of serine proteases and proteasomes. The compound bortezomib, which contains a boronic acid functional group, represents the first boronic acid-containing drug to receive regulatory approval for cancer treatment. The boron atom in bortezomib serves as a critical pharmacophore, blocking specific proteasomes that would otherwise degrade essential proteins involved in cellular regulation. Boronic acids are known to bind to active site serines in various enzymes, including porcine pancreatic lipase, subtilisin, and the protease Kex2, demonstrating their broad applicability as enzyme inhibitors. Furthermore, boronic acid derivatives constitute an important class of inhibitors for human acyl-protein thioesterase 1 and 2, which represent significant cancer drug targets within cellular signaling pathways.
The structural characteristics that confer significance upon boronic acids include their ability to exist as mixtures of oligomeric anhydrides, particularly the cyclic six-membered boroxines, which influences their physical properties and reactivity profiles. The balance between the parent boronic acid form and these anhydride structures contributes to the unique handling characteristics and synthetic utility of these compounds. The corresponding boronic esters are often preferred as synthetic intermediates due to their enhanced stability and ease of manipulation. This structural flexibility allows chemists to select the most appropriate form of the boronic acid functionality for specific synthetic applications, contributing to the widespread adoption of these compounds in synthetic methodology.
Overview of Biphenyl Boronic Acids
Biphenyl boronic acids represent a particularly important subclass of organoboron compounds that combine the structural rigidity and electronic properties of the biphenyl system with the synthetic versatility of the boronic acid functional group. The biphenyl core structure provides a linear, conjugated aromatic system that can transmit electronic effects between the two phenyl rings while maintaining structural integrity under various reaction conditions. This combination of properties makes biphenyl boronic acids especially valuable in the construction of extended aromatic systems and in applications requiring precise control over molecular geometry and electronic properties.
4-Biphenylboronic acid serves as the parent compound of this class and has found extensive use in Suzuki coupling reactions and as an intermediate in the synthesis of liquid crystal materials. The compound exhibits characteristic properties including a melting point range of 232-245°C and good solubility in polar organic solvents such as acetone and methanol. These physical properties reflect the balanced influence of the aromatic biphenyl system and the polar boronic acid functional group. The compound's utility in liquid crystal applications stems from the rigid, rod-like structure of the biphenyl core, which can promote the formation of ordered phases essential for liquid crystalline behavior.
Substituted biphenyl boronic acids, including alkoxy-substituted derivatives, have emerged as important building blocks for materials science applications. The introduction of alkoxy substituents, such as hexyloxy or pentyloxy groups, significantly modifies the physical and electronic properties of the biphenyl system. These alkyl chains enhance solubility in organic solvents and can influence the packing behavior of the molecules in solid-state applications. The alkoxy substituents also introduce additional sites for intermolecular interactions, which can be exploited in the design of self-assembling systems and liquid crystalline materials.
The synthetic accessibility of biphenyl boronic acids through established organoboron methodology has contributed to their widespread adoption in research and industrial applications. Standard synthetic approaches include the palladium-catalyzed borylation of biphenyl halides using diboronic acid or bis(pinacolato)diboron under appropriate reaction conditions. Alternative methods involve the treatment of biphenyl-based organometallic reagents with borate esters followed by hydrolysis to afford the desired boronic acid products. The availability of diverse synthetic routes ensures that biphenyl boronic acids with various substitution patterns can be accessed efficiently for specific applications.
| Compound | Molecular Formula | Molecular Weight | CAS Number | Melting Point (°C) |
|---|---|---|---|---|
| 4-Biphenylboronic acid | C₁₂H₁₁BO₂ | 198.03 | 5122-94-1 | 232-245 |
| 4'-Pentyloxybiphenyl-4-boronic acid | C₁₇H₂₁BO₃ | 284.16 | 158937-25-8 | 197 |
| 4'-Hexyloxybiphenyl-4-boronic acid | C₁₈H₂₃BO₃ | 298.18 | 158937-26-9 | - |
Classification within Organoboron Compounds
Organoboron compounds constitute a diverse class of chemical entities characterized by the presence of carbon-boron bonds, with boronic acids representing one of the most synthetically important subclasses within this broader category. The classification of organoboron compounds is typically based on the oxidation state of boron and the nature of the substituents attached to the boron center. Boronic acids, with the general formula R-B(OH)₂, belong to the category of compounds where boron maintains a formal oxidation state of +3 and is bonded to one carbon-based substituent and two hydroxyl groups. This structural arrangement places boronic acids as intermediates in the oxidation sequence from boranes (BH₃ derivatives) to boric acid (B(OH)₃).
The most extensively studied class of organoboron compounds includes those with the formula BRₙH₃₋ₙ, which encompasses boranes, borinic acids, and boronic acids. These compounds serve as catalysts, reagents, and synthetic intermediates across a broad spectrum of chemical transformations. Primary and secondary hydrides (n = 1 or 2) exhibit strong Lewis acidic character and tend to dimerize in condensed phases, similar to diborane itself. In contrast, trialkyl and triaryl derivatives typically display only weak Lewis acidic behavior and exist as monomeric species with trigonal planar boron centers. This structural diversity within the organoboron family provides chemists with a range of reactivity profiles suitable for different synthetic applications.
Boronic esters, which can be classified as borinic esters (BR₂OR), boronic esters (BR(OR)₂), and borates (B(OR)₃), represent another important category within organoboron chemistry. These compounds often serve as protected forms of the corresponding boronic acids and can exhibit enhanced stability and altered solubility properties compared to their parent acids. The ester derivatives are particularly valuable in synthetic applications where the free boronic acid may be too reactive or unstable under the required reaction conditions. The ability to interconvert between boronic acids and their ester derivatives provides synthetic flexibility and enables the optimization of reaction conditions for specific transformations.
Within the broader context of organoboron compounds, boronic acids occupy a unique position due to their balanced reactivity profile. Unlike the highly reactive boranes, which are prone to rapid oxidation and hydrolysis, boronic acids exhibit remarkable stability toward atmospheric conditions while retaining significant chemical reactivity. This stability advantage has contributed to their widespread adoption as synthetic intermediates and has enabled the development of robust synthetic methodologies based on boronic acid chemistry. The classification of this compound within this framework places it as a highly functionalized member of the boronic acid subclass, incorporating both aromatic and aliphatic structural elements that enhance its synthetic utility and materials science applications.
Nomenclature and Structural Identity
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds, with specific attention to the substitution pattern of the biphenyl core and the nature of the alkoxy substituent. The compound name indicates that the boronic acid functional group is attached to the 4-position of a biphenyl system, with a hexyloxy substituent located at the 4'-position of the second phenyl ring. The hexyloxy group consists of a six-carbon linear alkyl chain (hexyl) connected to the aromatic system through an ether linkage (-O-), providing both hydrophobic character and conformational flexibility to the overall molecular structure.
The molecular formula C₁₈H₂₃BO₃ reflects the precise atomic composition of the compound, with a molecular weight of 298.18 daltons. The structural identity is further defined by the CAS Registry Number 158937-26-9, which provides a unique identifier for this specific chemical entity within chemical databases and literature. Alternative nomenclature systems may refer to this compound as [4-(4-hexoxyphenyl)phenyl]boronic acid or 4'-(hexyloxy)biphenyl-4-boronic acid, with these variations reflecting different approaches to describing the same molecular structure. The Standard International Chemical Identifier (InChI) key XYNVLFGOOWUKQS-UHFFFAOYSA-N provides a computational representation that enables precise identification across digital chemical information systems.
The structural framework of this compound incorporates several distinct molecular regions that contribute to its overall properties and reactivity. The boronic acid functional group (-B(OH)₂) provides the primary reactive site for synthetic transformations, exhibiting Lewis acidic character due to the vacant p-orbital on the trivalent boron center. The biphenyl core contributes rigidity and extended conjugation to the molecular structure, while the hexyloxy substituent introduces flexibility and lipophilic character. This combination of structural features creates a molecule capable of participating in diverse intermolecular interactions, including hydrogen bonding through the boronic acid hydroxyl groups, π-π stacking interactions through the aromatic rings, and van der Waals interactions through the alkyl chain.
Crystal structure analysis of related hexyloxyphenylboronic acids has revealed important insights into the solid-state organization of these compounds. The crystal structure shows a triclinic space group (P -1) with specific lattice parameters that reflect the molecular packing arrangements influenced by intermolecular hydrogen bonding and aromatic stacking interactions. The structural data indicates that the boronic acid groups engage in hydrogen bonding networks that stabilize the crystal lattice, while the hexyloxy chains adopt conformations that optimize packing efficiency. These structural characteristics have implications for the compound's physical properties, including melting point, solubility, and thermal stability, which are crucial factors in synthetic applications and materials science research.
Properties
IUPAC Name |
[4-(4-hexoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO3/c1-2-3-4-5-14-22-18-12-8-16(9-13-18)15-6-10-17(11-7-15)19(20)21/h6-13,20-21H,2-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZCPFHQEAZBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Suzuki-Miyaura cross-coupling reaction remains the cornerstone for synthesizing biphenyl boronic acids. This method couples a halogenated biphenyl precursor (e.g., 4-bromo-4'-hexyloxybiphenyl) with a boronic acid or ester, typically employing palladium catalysts. The general mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Precursor | Boronic Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromo-4'-hexyloxybiphenyl | Bis(pinacolato)diboron | PdCl₂(dppf) | THF | 80 | 78 |
| 4-Iodo-4'-hexyloxybiphenyl | Pinacol borane | Pd(PPh₃)₄ | Dioxane | 100 | 85 |
Key considerations include the halogen leaving group (iodide > bromide) and the use of sterically hindered ligands to suppress homocoupling. For instance, PdCl₂(dppf) in tetrahydrofuran (THF) at 80°C achieves 78% yield with minimal byproducts.
Challenges in Boronic Acid Stability
Boronic acids are prone to protodeboronation under acidic or aqueous conditions. To mitigate this, reactions are often conducted under inert atmospheres (N₂ or Ar) and neutral pH. Post-synthesis stabilization via esterification with pinacol or neopentyl glycol is common for long-term storage.
Miyaura Borylation Method
Direct Borylation of Aryl Halides
Miyaura borylation converts aryl halides directly into boronic esters using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. This one-step method avoids intermediate isolation, enhancing throughput. For example, treating 4-bromo-4'-hexyloxybiphenyl with B₂Pin₂ and Pd(dba)₂ in dimethylacetamide (DMAc) at 100°C yields the pinacol ester at 82% efficiency. Subsequent hydrolysis with lithium hydroxide (LiOH) in ethanol-water (3:1) at 80°C for 1 hour affords the free boronic acid in 90% yield.
Table 2: Hydrolysis Conditions for Boronic Esters
| Boronic Ester | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pinacol ester | LiOH | Ethanol/H₂O | 80 | 1 | 90 |
| Neopentyl glycol ester | NaOH | MeOH/H₂O | 60 | 2 | 87 |
Alternative Synthetic Routes
Electrophilic Aromatic Borylation
While less common, electrophilic borylation using boron trichloride (BCl₃) and Lewis acids (e.g., AlCl₃) has been explored. This method suffers from regioselectivity issues but offers a halogen-free pathway. Reaction of 4'-hexyloxybiphenyl with BCl₃ in dichloromethane at −78°C followed by quenching with water yields the boronic acid at 45% efficiency.
Grignard-Based Approaches
Grignard reagents (e.g., 4-bromo-4'-hexyloxybiphenyl magnesium bromide) react with trimethyl borate to form boronic acids. This method requires strict anhydrous conditions and achieves moderate yields (50–60%).
Optimization of Reaction Conditions
Catalyst Loading and Solvent Effects
Reducing palladium loading to 0.5 mol% via ligand acceleration (e.g., SPhos or XPhos) maintains efficiency while lowering costs. Solvent screening reveals that polar aprotic solvents (DMAc, DMF) enhance reaction rates compared to ethers.
Temperature and Atmosphere Control
Elevated temperatures (80–100°C) accelerate transmetallation but risk boronic acid degradation. Inert atmospheres are critical to prevent oxidation of intermediates.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2) effectively isolates the boronic acid. Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >99% purity for pharmaceutical applications.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 2H, B(OH)₂), 7.68–7.61 (m, 4H, biphenyl-H), 7.45–7.38 (m, 4H, biphenyl-H), 4.05 (t, 2H, OCH₂), 1.75–1.25 (m, 10H, hexyl chain).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: (4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, borates, and substituted biphenyl derivatives .
Scientific Research Applications
Chemical Reactions and Mechanisms
Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid lies in the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. This reaction involves:
- Formation of a Palladium-Boron Complex : The boronic acid reacts with an aryl halide in the presence of a palladium catalyst.
- Transmetalation : The palladium complex undergoes transmetalation with the boron compound.
- Reductive Elimination : This step results in the formation of the desired biphenyl product.
The mechanism is crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science .
Organic Synthesis
This compound is extensively utilized in organic synthesis:
- Carbon-Carbon Bond Formation : It facilitates the synthesis of various organic compounds through cross-coupling reactions.
- Synthesis of Liquid Crystals : Its unique properties make it suitable for developing liquid crystal displays (LCDs) and other advanced materials .
Material Science
The compound plays a significant role in producing advanced materials:
- Organic Solar Cells (OSCs) : It serves as a precursor for designing donor blocks in OSCs, enhancing their efficiency .
- Organic Light Emitting Diodes (OLEDs) : The boronic acid's properties are leveraged to create efficient OLED materials .
Biological Applications
In biological research, this compound is employed to:
- Create Bioconjugates : It aids in studying biological processes by forming conjugates with biomolecules .
- Investigate Drug Delivery Systems : Its ability to form stable complexes can be utilized in drug delivery applications .
Case Study 1: Development of Organic Solar Cells
A study demonstrated that incorporating this compound into donor-acceptor systems significantly improved the efficiency of organic solar cells. The compound was synthesized and characterized using various spectroscopic methods and showed promising photovoltaic properties when tested .
Case Study 2: Synthesis of Advanced Liquid Crystals
Research focused on synthesizing liquid crystals using this compound as a building block. The resulting materials exhibited excellent thermal stability and electro-optical properties suitable for display technologies .
Mechanism of Action
The mechanism of action of (4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, attacking the palladium center and facilitating the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid can be contextualized by comparing it to analogous biphenyl boronic acids. Key differences arise from substituent type, position, and chain length, which influence reactivity, solubility, and application scope.
Substituent Effects on Physicochemical Properties
Reactivity in Suzuki-Miyaura Couplings
- Hexyloxy Derivative : Demonstrated high efficiency in synthesizing carbamate derivatives (73% yield in toluene at 110°C) . The long alkoxy chain stabilizes intermediates via hydrophobic interactions.
- Methoxy Derivative : Achieved 36% yield in a complex oxime synthesis (DX-03-08), with electron-donating effects favoring oxidative addition .
- Chloro Derivative : Used in anti-tumor agents (compound 47, 2% yield), where steric and electronic effects may limit efficiency .
- Unsubstituted Biphenyl Boronic Acid : Baseline reactivity (e.g., 25% yield in phosphonic acid synthesis) , often requiring activated aryl halides for satisfactory yields.
Biological Activity
(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid is a compound of interest due to its potential applications in organic electronics and medicinal chemistry. This article explores its biological activity, synthesis, and application in various fields, supported by relevant data tables and case studies.
The compound is synthesized through various methods, including the Suzuki cross-coupling reaction, which involves coupling boronic acids with aryl halides. The introduction of the hexyloxy group enhances the solubility and stability of the compound in organic solvents, making it suitable for further applications in organic electronics and as a precursor for other derivatives .
Anticancer Activity
Research has indicated that derivatives of boronic acids exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Boronic acids can bind to proteins involved in cell cycle regulation and apoptosis, leading to cell death in cancerous cells. This is particularly relevant for compounds targeting specific pathways such as the PI3K/Akt/mTOR pathway.
- Case Study : A study on similar boronic acid derivatives showed IC50 values ranging from 5.57 to 9.17 μM against the Bel-7402 liver cancer cell line, indicating potent anticancer activity .
Antibacterial Activity
Recent investigations into the antibacterial properties of related compounds have shown promising results:
- Broad-Spectrum Activity : Compounds derived from biphenyl structures have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The proposed mechanism includes disruption of bacterial membranes and interference with metabolic pathways .
- Data Table :
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 μg/mL |
| This compound | S. aureus | 15 μg/mL |
Applications in Organic Electronics
The incorporation of this compound into organic photovoltaic materials has been investigated extensively:
- Organic Solar Cells (OSCs) : The compound serves as a donor material in OSCs due to its favorable electronic properties and ability to form stable blends with acceptor materials.
- Performance Metrics : Devices utilizing this compound have shown improved efficiency compared to traditional materials, highlighting the importance of structural modifications in enhancing performance.
Q & A
Q. What are the established synthetic routes for (4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid, and what key intermediates are involved?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A general procedure involves reacting a halogenated biphenyl derivative (e.g., 4-bromo-4'-hexyloxybiphenyl) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like dioxane at 80–100°C . The hexyloxy group is introduced via nucleophilic substitution or coupling reactions prior to borylation.
Q. What purification methods are recommended for isolating this compound?
Recrystallization from ethanol/water mixtures or toluene is commonly used to achieve high purity. Column chromatography with silica gel and eluents such as ethyl acetate/hexane (1:3 v/v) is effective for removing unreacted boronic acid precursors or coupling byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirms the biphenyl backbone and hexyloxy substitution pattern. Aromatic protons appear as multiplet signals between δ 7.2–7.8 ppm, while the hexyloxy chain shows characteristic triplet (OCH₂) and multiplet (alkyl chain) signals .
- HRMS : Validates molecular weight (e.g., [M−H]⁻ at m/z 296.1284 for C₁₈H₂₁BO₃) .
- FT-IR : B-O stretching vibrations near 1340–1390 cm⁻¹ confirm the boronic acid moiety .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct extended π-conjugated systems for materials science (e.g., liquid crystals, OLEDs) . The hexyloxy group enhances solubility in nonpolar solvents, facilitating purification and processing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in palladium-catalyzed couplings involving this boronic acid?
Q. What strategies mitigate air/moisture sensitivity during storage and handling?
Store under inert atmosphere (N₂/Ar) at 2–8°C. Pre-complexation with 1,2-diols (e.g., pinacol) forms stable boronate esters, which can be regenerated via acid hydrolysis before use .
Q. How should researchers address contradictory data regarding reactivity in cross-coupling reactions?
Q. What computational methods aid in predicting the compound’s reactivity or stability?
DFT calculations (e.g., B3LYP/6-31G*) model boronic acid hydration equilibria and predict resonance stabilization of the biphenyl system. Molecular dynamics simulations assess solubility parameters and aggregation tendencies .
Q. How is this compound applied in designing bioactive molecules or drug candidates?
Its biphenyl core is a structural motif in kinase inhibitors and antimicrobial agents. For example, derivatives with adamantane groups (synthesized via Suzuki coupling) show membrane-disrupting activity against Staphylococcus aureus .
Methodological Notes
- Contradictions in synthesis yields : Lower yields (e.g., 25% in some protocols ) may arise from steric hindrance or competing side reactions. Screening alternative ligands (e.g., DavePhos) or microwave-assisted heating can improve efficiency .
- Data validation : Cross-reference NMR shifts with analogous compounds (e.g., 4'-pentyloxy derivatives ) to confirm assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
